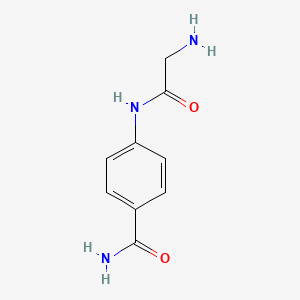

4-(2-Aminoacetamido)benzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2-aminoacetyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPFUFBWIOSNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

De Novo Synthetic Strategies for 4-(2-Aminoacetamido)benzamide

The creation of this compound from basic starting materials necessitates a well-defined multi-step reaction sequence. The primary approach involves the initial synthesis of a stable intermediate, 4-aminobenzamide (B1265587), which is then coupled with a protected amino acid.

Multi-Step Reaction Pathways and Optimizations

A common and effective pathway to this compound commences with 4-nitrobenzoic acid. This multi-step process can be outlined as follows:

Amidation of 4-Nitrobenzoic Acid: The initial step involves the conversion of the carboxylic acid group of 4-nitrobenzoic acid to a primary amide, yielding 4-nitrobenzamide. This transformation can be achieved through various methods, including the use of thionyl chloride to form an acyl chloride intermediate, which is then reacted with ammonia. A patent describes a method where 4-nitrobenzoic acid is reacted with thionyl chloride in the presence of a catalyst like dimethylformamide (DMF) to produce 4-nitrobenzoyl chloride. This intermediate is then treated with aqueous ammonia to yield 4-nitrobenzamide google.com.

Reduction of the Nitro Group: The nitro group of 4-nitrobenzamide is subsequently reduced to a primary amine to form 4-aminobenzamide. Common reducing agents for this transformation include iron powder in the presence of an acid such as acetic acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) google.comresearchgate.net. A patented method describes the reduction of p-nitrophenyl methane amide using iron powder and glacial acetic acid in water to obtain p-aminobenzamide with a yield of 83.4% google.com.

Coupling with a Protected Amino Acid: The resulting 4-aminobenzamide is then coupled with an N-protected glycine (B1666218) derivative. To prevent self-polymerization of the amino acid and to ensure selective amide bond formation, the amino group of glycine is typically protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The coupling reaction is facilitated by a coupling agent.

Deprotection: The final step involves the removal of the protecting group from the glycine moiety to yield the target compound, this compound.

A plausible multi-step reaction pathway is summarized in the table below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Nitrobenzoic Acid | i) SOCl₂, DMF (cat.) ii) NH₄OH | 4-Nitrobenzamide |

| 2 | 4-Nitrobenzamide | Fe, CH₃COOH, H₂O, reflux | 4-Aminobenzamide |

| 3 | 4-Aminobenzamide | N-Boc-glycine, Coupling Agent (e.g., HATU, DIPEA), DMF | N-Boc-4-(2-aminoacetamido)benzamide |

| 4 | N-Boc-4-(2-aminoacetamido)benzamide | Trifluoroacetic acid (TFA) in CH₂Cl₂ | This compound |

Investigation of Catalyst Systems for Amide Formation

The crucial step of forming the amide bond between 4-aminobenzamide and the protected glycine is often mediated by a catalyst or a stoichiometric coupling reagent. The development of efficient and green catalytic methods for amide bond formation is a significant area of research ucl.ac.ukresearchgate.netsemanticscholar.org.

Stoichiometric coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are commonly used and are highly effective but generate significant waste ucl.ac.uk.

Catalytic approaches offer a more atom-economical alternative. Boron-based catalysts, including boric acid and various boronic acids, have emerged as effective catalysts for direct amidation reactions merckmillipore.com. These reactions typically proceed via the activation of the carboxylic acid through the formation of a reactive boronic acid mixed anhydride. Another class of catalysts that have shown promise are those based on transition metals. For example, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines can produce amides with the liberation of hydrogen gas merckmillipore.com. While not directly applicable to the coupling of a carboxylic acid and an amine, this highlights the ongoing development of novel catalytic amidation strategies.

The table below presents a comparison of different catalyst systems that could be employed for the amide formation step:

| Catalyst/Reagent System | Catalyst/Reagent Class | Advantages | Disadvantages |

| HATU/DIPEA | Phosphonium/Uronium Salt | High efficiency, fast reaction rates | Stoichiometric waste, high cost |

| EDC/HOBt | Carbodiimide | Widely used, good yields | Stoichiometric waste, potential for side reactions |

| Boric Acid | Boron-based catalyst | Low cost, low toxicity | Requires elevated temperatures, water removal |

| Phenylboronic Acid | Boron-based catalyst | Milder reaction conditions than boric acid | Higher cost than boric acid |

| Ruthenium-based catalysts | Transition Metal Catalyst | High atom economy, generates H₂ as byproduct | Often requires specific substrates (alcohols and amines) |

Synthesis of Structurally Related Benzamide (B126) Derivatives and Analogs

The core structure of this compound can be modified to generate a library of related compounds with potentially altered biological activities. These modifications can include the preparation of bis-benzamide structures, conjugation with larger amino acid chains, and functionalization of the aromatic ring.

Preparation of Bis-Benzamide Structures

Bis-benzamide derivatives can be synthesized by linking two benzamide units. A common strategy involves the use of a bifunctional linker. For instance, a diamine can be reacted with two equivalents of a benzoyl chloride derivative to form a bis-benzamide. In the context of this compound, one could envision synthesizing a bis-benzamide where the linker connects the 4-amino groups of two benzamide cores, which are then further functionalized with the aminoacetamido side chain.

A representative synthetic approach to a bis-benzamide structure is outlined in the following table:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Nitrobenzoyl chloride | 1,4-Diaminobutane, Et₃N, CH₂Cl₂ | N,N'-(Butane-1,4-diyl)bis(4-nitrobenzamide) |

| 2 | N,N'-(Butane-1,4-diyl)bis(4-nitrobenzamide) | H₂, Pd/C, EtOH | N,N'-(Butane-1,4-diyl)bis(4-aminobenzamide) |

| 3 | N,N'-(Butane-1,4-diyl)bis(4-aminobenzamide) | 2 equivalents of N-Boc-glycine, HATU, DIPEA, DMF | Bis-(N-Boc-glycinyl) derivative |

| 4 | Bis-(N-Boc-glycinyl) derivative | TFA, CH₂Cl₂ | N,N'-(Butane-1,4-diyl)bis(this compound) |

Synthesis of Benzamide-Amino Acid Conjugates

The aminoacetamido side chain of the parent compound can be extended by coupling dipeptides or tripeptides to the 4-aminobenzamide core. This is typically achieved using solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods nih.govresearchgate.net. In SPPS, the C-terminal amino acid of the desired peptide is attached to a solid support, and subsequent amino acids are added sequentially. The completed peptide is then cleaved from the resin and can be coupled to 4-aminobenzamide.

Alternatively, in a solution-phase approach, a pre-synthesized dipeptide or tripeptide with a protected N-terminus and an activated C-terminus can be reacted with 4-aminobenzamide.

The table below outlines a general solution-phase synthesis of a benzamide-dipeptide conjugate:

| Step | Starting Materials | Reagents and Conditions | Product |

| 1 | N-Boc-Glycine, Glycine methyl ester | HATU, DIPEA, DMF | N-Boc-Gly-Gly-OMe |

| 2 | N-Boc-Gly-Gly-OMe | LiOH, THF/H₂O | N-Boc-Gly-Gly-OH |

| 3 | 4-Aminobenzamide, N-Boc-Gly-Gly-OH | HATU, DIPEA, DMF | N-Boc-Gly-Gly-NH-(C₆H₄)-CONH₂ |

| 4 | N-Boc-Gly-Gly-NH-(C₆H₄)-CONH₂ | TFA, CH₂Cl₂ | H₂N-Gly-Gly-NH-(C₆H₄)-CONH₂ |

Derivatization via Aromatic Ring Functionalization

The aromatic ring of the benzamide core is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The existing substituents on the ring, the amide group (-CONH₂) and the acetamido group (-NHCOCH₂NH₂), will direct the position of the incoming electrophile. The amide group is a meta-director, while the acetamido group is an ortho, para-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include halogenation and nitration.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent. The conditions can be optimized to favor mono- or di-substitution.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid libretexts.orgmasterorganicchemistry.com. The reaction conditions must be carefully controlled to avoid over-nitration and potential side reactions. The resulting nitro-substituted derivative can be further modified, for example, by reduction to an amino group.

The following table summarizes potential aromatic ring functionalization reactions:

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Mono- and di-brominated derivatives |

| Chlorination | N-Chlorosuccinimide (NCS), Acetic acid | Mono- and di-chlorinated derivatives |

| Nitration | HNO₃, H₂SO₄, 0 °C | Mono-nitrated derivatives |

Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound, where a stereocenter is introduced, necessitates the use of asymmetric synthesis methodologies. These approaches are critical in medicinal chemistry as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. Common strategies for achieving enantioselectivity in the synthesis of such chiral amides include the use of chiral auxiliaries, chiral catalysts, and chiral building blocks.

A prevalent method involves the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of chiral analogs of this compound, a chiral auxiliary could be attached to the glycinamide (B1583983) precursor. For instance, Evans' oxazolidinone auxiliaries are widely used for the asymmetric alkylation of enolates derived from N-acylated species. In this context, an N-acyl oxazolidinone derived from a glycine equivalent could be deprotonated and reacted with an electrophile to introduce a substituent at the alpha-position of the amino acid moiety with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched amino acid derivative, which could then be coupled with 4-aminobenzamide.

Another powerful approach is catalytic asymmetric synthesis , which employs a chiral catalyst to control the stereochemistry of the reaction. For instance, a chiral phase-transfer catalyst could be used for the asymmetric alkylation of a glycine Schiff base derivative, which can then be converted to the corresponding amino acid derivative. Alternatively, enantioselective hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst is a well-established method for producing chiral alpha-amino acids.

The use of a chiral pool of readily available enantiomerically pure starting materials, such as natural amino acids other than glycine, provides a straightforward route to chiral analogs. For example, instead of starting with glycinamide, one could use L- or D-alaninamide, which would introduce a methyl group at the alpha-position with a defined stereochemistry. This chiral building block could then be acylated with a suitable derivative of 4-aminobenzoic acid to afford the corresponding chiral analog of this compound.

The selection of the asymmetric strategy depends on various factors, including the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and reagents. Each method offers distinct advantages in terms of stereocontrol, yield, and operational simplicity.

Exploration of Heterocyclic Substitutions on the Benzamide Core

Modification of the benzamide core of this compound by introducing heterocyclic substituents is a common strategy in drug discovery to modulate the compound's physicochemical properties and biological activity. These substitutions can influence factors such as solubility, metabolic stability, and receptor-binding interactions. The exploration of heterocyclic substitutions can be systematically approached by considering the position of substitution on the benzamide ring and the nature of the heterocyclic moiety.

Commonly explored heterocyclic systems include five- and six-membered rings containing one or more heteroatoms such as nitrogen, oxygen, or sulfur. Examples of such heterocycles that could be incorporated into the benzamide core include, but are not limited to, pyridine, pyrimidine, pyrazine, furan, thiophene, pyrrole, imidazole, and oxazole.

The synthesis of these modified analogs typically involves starting with a substituted 4-aminobenzoic acid derivative where the desired heterocycle is already present. For instance, to synthesize an analog with a pyridine ring fused to the benzamide core, one could start from the corresponding amino-quinoline or isoquinoline carboxylic acid. Alternatively, the heterocyclic moiety can be introduced through cross-coupling reactions on a suitably functionalized benzamide precursor. For example, a bromo-substituted 4-aminobenzamide could undergo a Suzuki or Stille coupling with a heterocyclic boronic acid or organostannane, respectively, to introduce the desired heterocycle.

The position of the heterocyclic substituent on the benzamide ring is crucial. Substitutions at the 2- or 3-position of the benzamide ring, for instance, would significantly alter the spatial arrangement of the molecule compared to substitutions at the 5- or 6-position. These positional isomers can be synthesized by starting from the appropriately substituted 4-aminobenzoic acid precursors.

The choice of the heterocyclic ring and its substitution pattern allows for fine-tuning of the electronic and steric properties of the molecule. For example, introducing a basic nitrogen atom, as in pyridine, can provide a handle for salt formation and improve aqueous solubility. Conversely, a lipophilic heterocycle like thiophene could enhance membrane permeability.

Intermediate Compound Synthesis Pertinent to this compound Scaffolds

Role of Para-Aminobenzoic Acid (PABA) and Glycinamide Precursors

The synthesis of this compound relies on key intermediate compounds, primarily derived from para-aminobenzoic acid (PABA) and a glycinamide precursor. PABA, also known as 4-aminobenzoic acid, serves as the foundational scaffold providing the 4-aminobenzamide core of the target molecule. In a typical synthetic sequence, the carboxylic acid functionality of PABA is first converted to a primary amide to form 4-aminobenzamide. This transformation can be achieved through several standard methods, such as activation of the carboxylic acid with a coupling agent followed by reaction with ammonia, or by converting the carboxylic acid to an acid chloride and subsequently reacting it with ammonia. A common laboratory-scale synthesis of 4-aminobenzamide involves the reduction of 4-nitrobenzamide, which itself is prepared from 4-nitrobenzoic acid.

Glycinamide precursors are the source of the 2-aminoacetamido side chain. The simplest precursor is glycinamide itself. However, to facilitate the coupling reaction with 4-aminobenzamide, a more reactive glycine derivative is often employed. For instance, an N-protected glycine, such as Boc-glycine (tert-butoxycarbonyl-glycine), can be activated and then coupled with 4-aminobenzamide. The protecting group is subsequently removed to yield the final product. A more direct approach involves the use of a glycine equivalent that is already activated for acylation, such as an alpha-haloacetyl halide.

Utilization of Alpha-Haloacyl Chlorides in Chain Elongation

Alpha-haloacyl chlorides, particularly chloroacetyl chloride, are highly useful reagents for the elongation of the aminoacyl chain in the synthesis of this compound. This method provides a direct and efficient way to introduce the acetamido linker. The synthesis typically proceeds via the N-acylation of 4-aminobenzamide with chloroacetyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.

The reaction of 4-aminobenzamide with chloroacetyl chloride yields N-(4-carbamoylphenyl)-2-chloroacetamide as an intermediate. The chlorine atom in this intermediate is a good leaving group and can be readily displaced by a nucleophile. In the final step of the synthesis, the chloroacetamide intermediate is treated with ammonia or a source of ammonia, such as ammonium hydroxide, to displace the chloride and form the primary amine of the 2-aminoacetamido group. This two-step process, acylation followed by amination, is a common and effective strategy for the synthesis of this compound.

Structural Characterization Techniques in Synthetic Organic Chemistry

Spectroscopic Confirmation of Compound Identity and Purity

The structural elucidation and confirmation of the purity of synthesized this compound and its intermediates are accomplished using a combination of spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the 1,4-disubstituted benzene (B151609) ring, typically appearing as two doublets in the downfield region. The protons of the amide groups (-CONH- and -CONH₂) would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. The methylene protons of the aminoacetamido group (-CH₂-) would appear as a singlet, and the protons of the terminal amino group (-NH₂) would also give a characteristic signal.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the two amide groups would resonate at low field. The aromatic carbons would appear in the intermediate region, and the methylene carbon of the aminoacetamido group would be observed at a higher field.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary and secondary amides and the primary amine, typically in the range of 3100-3500 cm⁻¹.

C=O stretching vibrations (Amide I band) for the two amide groups, usually appearing as strong absorptions around 1640-1680 cm⁻¹.

N-H bending vibrations (Amide II band) around 1550-1640 cm⁻¹.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bonds, providing further structural information.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its structural components.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons (2 doublets), Amide protons (broad singlets), Methylene protons (singlet), Amino protons (singlet) |

| ¹³C NMR | Carbonyl carbons, Aromatic carbons, Methylene carbon |

| IR (cm⁻¹) | N-H stretches (3100-3500), C=O stretches (~1640-1680), N-H bends (~1550-1640) |

| Mass Spectrometry (m/z) | Molecular ion peak or [M+H]⁺ peak, Fragmentation peaks corresponding to loss of amide and aminoacetamido groups |

By combining the information from these spectroscopic methods, the unambiguous identification and purity assessment of synthesized this compound can be achieved.

Elemental Analysis of this compound: Stoichiometric Verification Remains Undocumented in Publicly Available Research

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, nitrogen, and oxygen) within a compound. This technique is crucial for confirming the empirical formula of a newly synthesized substance and serves as a fundamental checkpoint for its purity and identity. The process involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products.

For this compound, with a molecular formula of C₉H₁₁N₃O₂, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 55.95 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.76 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.75 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.57 |

| Total | 193.23 | 100.00 |

This table outlines the expected percentages of each element in a pure sample of this compound. In a laboratory setting, researchers would compare these theoretical values to the experimental results obtained from an elemental analyzer. A close correlation between the theoretical and found values, typically within a ±0.4% margin, is considered a strong indicator of the compound's successful synthesis and purity.

The lack of published experimental data for this compound means that direct stoichiometric verification through this standard method cannot be publicly confirmed at this time. While the synthesis and properties of various other benzamide derivatives are well-documented, this specific compound appears to be less characterized in available scientific literature. Therefore, any research involving the synthesis of this compound would necessitate performing and reporting elemental analysis to establish a complete and verifiable characterization of the compound.

Structure Activity Relationship Sar and Structure Function Investigations

Rational Design Principles for Modifying the 4-(2-Aminoacetamido)benzamide Scaffold

The design of more potent and selective analogs of this compound is guided by a systematic approach to modifying its core structure. This involves altering its electronic, steric, and conformational properties to achieve optimal interactions with a target biomolecule.

Activating Groups: These groups, such as hydroxyl (-OH) and alkyl (-CH3), donate electrons to the benzene (B151609) ring, increasing its nucleophilicity. This can enhance interactions with electron-deficient pockets in a biological target libretexts.orglibretexts.org.

Deactivating Groups: These groups, such as nitro (-NO2) and esters, withdraw electrons from the ring, making it less reactive. Halogens are weakly deactivating through induction but can participate in halogen bonding libretexts.orglibretexts.org.

The position of the substituent (ortho, meta, or para) is also critical, as it directs the geometry of interaction with a target. The strategic placement of various functional groups can therefore be used to probe the binding site of a target and optimize affinity.

Table 1: Effect of Aromatic Ring Substituents on Ring Reactivity

| Substituent Group | Example | Effect on Electron Density | Influence on Reactivity |

|---|---|---|---|

| Activating | -OH, -NH2, -OCH3, -CH3 | Donates electrons | Increases reactivity toward electrophiles |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Weakly withdraws electrons (inductive) | Decreases reactivity |

This table illustrates the general electronic influence of common substituents on a benzene ring, which is a key consideration in the rational design of analogs.

Strategies for modification include:

Altering Linker Length: Extending or shortening the alkyl chain (e.g., to propionamido or formamido) can change the distance and geometric relationship between the two ends of the molecule.

Introducing Rigidity: Replacing the flexible alkyl chain with rigid units, such as a cyclopropane (B1198618) ring, can lock the molecule into a specific conformation.

Linker Isosteres: Replacing the amide bond with bioisosteres like esters or sulfonamides can modulate hydrogen bonding capacity and metabolic stability.

A study on new benzamide-acetamide pharmacophores containing a sulfonamide group highlights the therapeutic potential of conjugates that link different pharmacophoric units, suggesting that the linker region is a viable point for significant chemical modification acs.orgnih.gov.

Flexible molecules often pay an entropic penalty upon binding to a target because they must adopt a single, specific conformation researchgate.net. Introducing conformational restraints can pre-organize the molecule into its "bioactive" conformation, leading to enhanced potency and selectivity researchgate.net. This is a widely used strategy in drug design researchgate.netunina.it.

For the this compound scaffold, conformational restriction can be achieved by:

Cyclization: Creating a cyclic structure by linking different parts of the molecule. For example, the acetamido side chain could be cyclized back onto the benzamide (B126) aromatic ring.

Intramolecular Hydrogen Bonds: The introduction of specific functional groups can promote the formation of internal hydrogen bonds that rigidify the molecular structure pnas.org. De novo designed arylamide foldamers have demonstrated that such hydrogen-bonded restraints can increase activity against bacterial targets pnas.org.

Steric Hindrance: Introducing bulky groups can restrict rotation around key single bonds, limiting the number of accessible conformations unina.it.

Determining the three-dimensional structure of a ligand when bound to its receptor is a crucial step in structure-based drug design, as the bound conformation may differ from its preferred state in solution nih.govnih.gov.

Structure-Activity Correlates for Specific Biological Targets

The biological activity of this compound is dictated by its specific interactions with a target macromolecule. The amide groups and potential side chains are key determinants of this molecular recognition.

The two amide bonds in this compound are critical for its structural integrity and interaction with biological targets. Amide bonds are highly stable due to resonance, which results in a planar structure and restricts free rotation nih.gov. The N-H group of an amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor.

Table 2: The Role of Amide Groups in Molecular Recognition

| Amide Component | Function | Interaction Type | Importance |

|---|---|---|---|

| N-H Group | Hydrogen Bond Donor | Hydrogen Bond | Critical for affinity and specificity |

| C=O Group | Hydrogen Bond Acceptor | Hydrogen Bond | Critical for affinity and specificity |

This table summarizes the fundamental roles of the amide functional group in mediating interactions with biological targets.

The addition of aliphatic (e.g., -CH3, -C2H5) or aromatic (e.g., phenyl) side chains to the core scaffold can introduce new points of contact with a biological target, influencing binding affinity and specificity.

Aliphatic Side Chains: These non-polar groups primarily engage in van der Waals and hydrophobic interactions. In some contexts, interactions between aliphatic side chains and the protein backbone can be a major contributor to stability nih.gov.

Aromatic Side Chains: These can participate in various non-covalent interactions, including π-π stacking (with other aromatic rings), cation-π interactions (with positively charged groups), and NH-π interactions vu.nl. Interactions between aromatic and aliphatic side chains have been found to be particularly strong contributors to the stability of some protein structures nih.gov.

Pharmacophore Elucidation and Refinement for this compound Analogs

The pharmacophore model for benzamide-containing histone deacetylase (HDAC) inhibitors, including analogs of this compound, is generally characterized by three key components: a Zinc-Binding Group (ZBG), a linker, and a surface-recognition "cap" group. mdpi.comnih.gov This model helps in understanding the essential structural features required for potent and selective inhibition of HDAC enzymes, particularly class I HDACs (HDAC1, 2, and 3). researchgate.net

The elucidation of this pharmacophore stems from co-crystal structures and structure-activity relationship (SAR) studies of various HDAC inhibitors. For benzamide derivatives, the N-(2-aminophenyl)benzamide moiety is a crucial pharmacodynamic group. nih.gov The ortho-amino group and the adjacent amide carbonyl oxygen of the benzamide core act as the ZBG, chelating the catalytic Zn2+ ion in the active site of the enzyme. mdpi.com The presence of this ortho-amino group is often essential for potent inhibitory activity against class I HDACs. arborpharmchem.com

Refinement of the pharmacophore involves modifying each of the three components to optimize potency, selectivity, and pharmacokinetic properties.

Zinc-Binding Group (ZBG): The 2-aminobenzamide (B116534) unit is a highly effective ZBG for selective class I HDAC inhibition. arborpharmchem.com Studies have shown that analogs lacking the ortho-amino group exhibit significantly reduced or no HDACI activity, highlighting its critical role in zinc coordination. arborpharmchem.com

Linker: The linker connects the ZBG to the cap group. Its length and rigidity are crucial for correctly positioning the ZBG within the catalytic tunnel of the enzyme. Research indicates that for some benzamide series, a shorter molecular length correlates with stronger HDAC inhibition. arborpharmchem.com

Cap Group: This is typically a larger, often aromatic or hydrophobic, group that interacts with residues on the surface rim of the HDAC active site. mdpi.com These interactions contribute significantly to binding affinity and isoform selectivity. Modifications to the cap group have been extensively explored to enhance potency. For example, incorporating various substituted aryl groups can lead to interactions with specific hydrophobic pockets, such as the "foot pocket" of HDAC2. researchgate.net

Molecular docking and quantitative structure-activity relationship (QSAR) studies have further refined this model, identifying key interactions. For instance, the phenyl ring of the benzamide can form favorable π–π stacking interactions with phenylalanine residues (e.g., Phe155 and Phe210 in HDAC2) located in the active site tunnel. researchgate.net

The table below summarizes the impact of structural modifications on the HDAC inhibitory activity of representative benzamide analogs.

| Analog / Modification | Target | Key Structural Feature | Impact on Activity |

| Ortho-amino benzamide | HDAC1, 2, 3 | Presence of NH2 group ortho to the amide | Essential for potent inhibition |

| Meta/Para-amino benzamide | HDAC1, 2, 3 | Absence of ortho-NH2 group | Loss of inhibitory activity |

| Shortened Linker | HDAC1, 2, 3 | Reduced distance between ZBG and Cap | Increased potency observed in some series arborpharmchem.com |

| Extended Linker | Class I HDACs | Increased distance between ZBG and Cap | Can lead to decreased activity |

| Substituted Aryl Cap | HDAC1, 2 | Bulky hydrophobic groups | Enhanced potency and selectivity |

These findings underscore a well-defined pharmacophore for this class of compounds, where the 2-aminobenzamide core is the primary determinant of HDAC inhibition, and the linker and cap groups are modulated to achieve desired potency and selectivity profiles.

Stereochemical Considerations and their Impact on Structure-Activity Relationships

While the pharmacophore for benzamide analogs provides a model for designing inhibitors, stereochemistry can also play a pivotal role in their biological activity. Chirality, or the "handedness" of a molecule, can significantly influence a drug's interaction with its biological target, as enzymes and receptors are themselves chiral entities. mdpi.comchiralpedia.com

For the specific class of this compound analogs, particularly as they relate to HDAC inhibition, detailed studies focusing on the differential activity of stereoisomers are not extensively documented in the public domain. The primary focus of SAR for benzamide HDAC inhibitors has been on the achiral components of the pharmacophore, such as the ZBG and cap group modifications.

However, the general principles of medicinal chemistry underscore the importance of stereochemical considerations. rsc.org If a chiral center were introduced into an analog of this compound, for instance, within the linker or the cap group, it would be expected that the resulting enantiomers or diastereomers could exhibit different biological profiles.

This differentiation arises because the spatial arrangement of atoms in one stereoisomer may allow for a more optimal fit and interaction with the chiral binding site of a target protein compared to its mirror image. nih.gov This can lead to significant differences in:

Pharmacodynamics: One isomer (the eutomer) may have high affinity for the target and elicit the desired therapeutic effect, while the other isomer (the distomer) may be less active, inactive, or even mediate off-target effects leading to toxicity. chiralpedia.com

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of stereoisomers can differ, as the enzymes responsible for metabolism are stereoselective. nih.gov

A classic example of the importance of stereochemistry is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. rsc.org In the context of benzamide-containing drugs, itopride, a gastroprokinetic agent, is another example where chiral intermediates are crucial for its synthesis, ensuring the production of the desired enantiomerically pure final product. arborpharmchem.com

Therefore, while specific SAR data regarding stereoisomers of this compound analogs is sparse, any future development of chiral analogs within this class would necessitate the synthesis and evaluation of individual stereoisomers to fully characterize their structure-activity relationships and identify the optimal isomer for therapeutic development.

Molecular Interactions and Mechanistic Elucidation

Elucidation of Molecular Binding Modes

The biological activity of 4-(2-Aminoacetamido)benzamide and its derivatives is intrinsically linked to their ability to bind to specific biological macromolecules. The nature of these interactions, governed by the three-dimensional structure of both the ligand and the target, dictates the compound's efficacy and selectivity.

Ligand-Target Interactions in Enzyme Active Sites

Molecular docking studies of various benzamide (B126) derivatives have provided valuable insights into their binding modes within enzyme active sites. These computational models predict the preferred orientation of a ligand when bound to a protein, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Similarly, benzamide derivatives have been investigated as inhibitors of other enzymes, such as carbonic anhydrase. Docking studies of non-sulfonamide benzimidazole-derived N-acylhydrazones as carbonic anhydrase-II inhibitors revealed that these compounds bind to the enzyme's active site, interacting with the essential zinc ion and surrounding amino acid residues nih.gov. While not a direct analogue of this compound, these studies underscore the importance of the benzamide core in anchoring the molecule within the active site, allowing its substituents to establish specificity and potency.

Engagement with Protein Receptors and Transporters

Substituted benzamides are well-known for their interactions with various protein receptors, particularly dopamine (B1211576) receptors. Studies on these interactions have shown that the benzamide moiety can engage in key hydrogen bonding interactions with residues in the receptor's binding pocket. For example, research on substituted benzamides as dopamine D2 receptor antagonists has indicated that the orientation of the benzamide and its substituents is critical for high-affinity binding nih.gov. The amino and amide groups of the benzamide can act as hydrogen bond donors and acceptors, forming a stable complex with the receptor.

While specific studies on the interaction of this compound with protein transporters are limited, the general principles of ligand-transporter interactions can be inferred. The transport of small molecules across cell membranes is often mediated by specific transporter proteins. The chemical properties of this compound, including its polarity and hydrogen bonding potential, would likely play a significant role in its recognition and translocation by such transporters.

Modulation of Cellular Entry Mechanisms by this compound Derivatives

The cellular uptake of compounds can occur through various pathways, including passive diffusion, facilitated diffusion, and active transport. For benzamide derivatives, their physicochemical properties, such as lipophilicity and size, will influence the predominant mechanism of cellular entry. For instance, more lipophilic derivatives may be more likely to cross cell membranes via passive diffusion.

Furthermore, some benzoylselenourea derivatives have been shown to have their cellular uptake influenced by the bulkiness of their substituents, suggesting that steric factors can play a role in how these molecules interact with the cell membrane or membrane transporters acs.orgacs.org. The study of polymeric nanocarriers also highlights that cellular uptake is a complex process that can be influenced by the properties of the drug molecule itself mdpi.com.

Enzyme Kinetic Studies of this compound and its Derivatives

Enzyme kinetic studies are essential for quantifying the inhibitory potency of a compound and for understanding its mechanism of inhibition. These studies provide valuable data for structure-activity relationship (SAR) analysis and for optimizing lead compounds in drug discovery.

Determination of Inhibition Constants (e.g., IC50 values for enzyme activity)

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. It represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. While specific IC50 values for this compound are not available in the reviewed literature, studies on related benzamide derivatives have reported a wide range of potencies against various enzymes.

For example, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were evaluated for their inhibitory activity against butyrylcholinesterase. One of the most potent compounds in this series, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, exhibited an IC50 value of 0.82 µM . In another study, benzoylselenourea derivatives showed potent inhibition of urease, with IC50 values in the nanomolar range acs.orgacs.org. These examples demonstrate that the benzamide scaffold can be modified to achieve high inhibitory potency.

Table 1: IC50 Values of Selected Benzamide Derivatives against Various Enzymes

| Compound/Derivative Class | Target Enzyme | IC50 Value |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase | 0.82 µM |

| Benzoylselenourea derivatives | Urease | 0.95 to 13.95 nM acs.orgacs.org |

| Benzimidazole-derived N-acylhydrazones | Carbonic Anhydrase-II | 13.3 to 17.2 µM nih.gov |

This table presents data for benzamide derivatives and is intended to be illustrative of the potential inhibitory activities of this class of compounds. Data for this compound is not available.

Characterization of Enzyme Inhibition Type (e.g., competitive, non-competitive, mixed-type)

Understanding the type of enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed) provides deeper insight into the mechanism of action of an inhibitor. This characterization is typically achieved through kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations.

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration savemyexams.com.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

While specific studies characterizing the inhibition type of this compound were not identified, research on other enzyme inhibitors provides a basis for how such studies are conducted and interpreted nih.govlibretexts.org. For example, tacrine, an inhibitor of acetylcholinesterase, has been shown to exhibit mixed-type inhibition by binding to both the active site and a peripheral anionic site on the enzyme nih.gov. The determination of the inhibition type for this compound or its derivatives would require dedicated enzyme kinetic experiments.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data on Specific Molecular Interactions

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the specific molecular interactions and mechanistic elucidation of the chemical compound this compound are not publicly available. Consequently, an article detailing its effects on intracellular signaling pathways and DNA interactions as per the requested outline cannot be generated at this time.

While the broader class of benzamides has been a subject of considerable research in medicinal chemistry, leading to the development of various therapeutic agents, information regarding the specific biological activities of this compound remains elusive. Benzamide derivatives are known to exhibit a wide range of biological effects, including the modulation of cell cycle progression, induction of apoptosis, and interaction with DNA. However, these activities are highly dependent on the specific substitutions on the benzamide scaffold.

For instance, research on related compounds such as 4-amino-N-(2'-aminophenyl)benzamide has indicated potential DNA-DNA crosslinking activity. Other N-substituted benzamides have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. These findings highlight the potential for benzamide-containing molecules to influence key cellular processes.

However, without specific studies on this compound, any discussion of its effects on cell cycle progression at a molecular level, its mechanisms of apoptotic induction in cellular models, or its capabilities for DNA interaction would be purely speculative. The strict adherence to scientifically accurate and specific information for the requested compound prevents the extrapolation of data from related but structurally distinct molecules.

The lack of available data for this compound underscores the vastness of chemical space and the fact that not all synthesized compounds have been subjected to extensive biological evaluation. Future research may shed light on the molecular interactions of this particular compound, but at present, the scientific community has not published findings that would allow for the creation of the detailed article as outlined.

Preclinical Biological Activities and Therapeutic Potential

In Vitro Biological Activity Screening of 4-(2-Aminoacetamido)benzamide and Analogs

The benzamide (B126) core is a versatile scaffold that has been explored for a wide range of biological activities. The following sections detail the preclinical evaluation of various aminobenzamide and related derivatives across several key therapeutic areas.

Cellular Cytotoxicity Profiling against Cancer Cell Lines

Analogs of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. The antiproliferative effects are largely dependent on the specific substitutions on the benzamide scaffold.

One study identified a novel o-aminobenzamide analogue, designated F8, as a potent agent against undifferentiated gastric cancer, exhibiting an IC50 value of 0.26 μM in HGC-27 cells nih.gov. Further investigation revealed that its dihydrochloride (B599025) salt (F8·2HCl) maintained this potent in vitro activity and exerted its antitumor effect by regulating proteins involved in the cell cycle (CDK2, p21), apoptosis (Cleaved Caspase-3), and cell proliferation (Ki67) nih.gov.

Another series of 4-amino-benzamide derivatives has also been evaluated. For instance, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) showed potent, broad-spectrum antiproliferative activity. It was particularly effective against the HepG2 (liver), U937 (lymphoma), HELA (cervical), and K562 (leukemia) cancer cell lines, with IC50 values of 1.30 μM, 0.55 μM, 1.41 μM, and 1.31 μM, respectively nih.gov. These findings underscore the potential of the aminobenzamide core in the development of new anticancer agents.

| Compound | Cell Line | Cancer Type | IC50 (μM) | Source |

|---|---|---|---|---|

| F8 (o-aminobenzamide analogue) | HGC-27 | Undifferentiated Gastric | 0.26 | nih.gov |

| FNA (4-amino-benzamide derivative) | HepG2 | Hepatocellular Carcinoma | 1.30 | nih.gov |

| U937 | Histiocytic Lymphoma | 0.55 | ||

| HELA | Cervical Cancer | 1.41 | ||

| K562 | Chronic Myelogenous Leukemia | 1.31 |

Antioxidant Activity Evaluation in Cellular Assays

Amino-substituted benzamide derivatives have been investigated for their antioxidant capacity using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay acs.orgnih.gov. These studies reveal that the antioxidant potential is highly influenced by the number and position of hydroxy and methoxy (B1213986) groups on the N-aryl substituent.

A study on a range of N-arylbenzamides bearing amino groups found that many exhibited improved antioxidant properties compared to the reference compound Butylated hydroxytoluene (BHT) nih.gov. The most promising activity was observed in a trihydroxy derivative, which was proposed as a lead compound for further optimization acs.orgnih.gov. Computational analyses supported the experimental findings, indicating that electron-donating groups and the presence of multiple hydroxy groups enhance antioxidant features acs.orgnih.gov.

| Compound Type | Assay | Result | Source |

|---|---|---|---|

| Amino- and Hydroxy-substituted N-arylbenzamides | DPPH Radical Scavenging | Many compounds showed greater activity than standard BHT (IC50 = 25 ± 4.2 μM) | acs.org |

| Amino- and Hydroxy-substituted N-arylbenzamides | Ferric Reducing Antioxidant Power (FRAP) | Activity varied based on substitution patterns, with poly-hydroxy derivatives showing high Fe2+ equivalents. | acs.org |

Antiviral Activity Assessments (e.g., Filovirus entry inhibition)

A significant area of research for benzamide analogs has been in the discovery of antiviral agents, particularly as inhibitors of filovirus entry. A series of 4-(aminomethyl)benzamides, which are close structural analogs of this compound, have been identified as remarkably potent, broad-spectrum inhibitors of both Ebola virus (EBOV) and Marburg virus (MARV) nih.govresearchgate.net.

These compounds act as entry inhibitors, blocking the initial step of viral infection nih.gov. High-throughput screening identified an initial hit compound, CBS1118, with EC50 values under 10 μM for both EBOV and MARV nih.govresearchgate.net. Subsequent structural optimization led to the development of analogs with significantly improved potency. For example, compound 32 showed an EC50 of 0.11 μM against infectious EBOV and 1.25 μM against infectious MARV researchgate.net. Compound 35 was also highly active, with EC50 values of 0.31 μM and 0.82 μM against EBOV and MARV, respectively researchgate.net. These lead compounds also demonstrated favorable metabolic stability in rat and human liver microsomes, marking them as suitable for further development nih.gov.

| Compound | Virus (Assay Type) | EC50 (μM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| CBS1118 (Hit Compound) | Ebola (Infectious) | <10 | N/A | nih.govresearchgate.net |

| Marburg (Infectious) | <10 | N/A | ||

| Compound 32 | Ebola (Infectious) | 0.11 | >182 | researchgate.net |

| Marburg (Infectious) | 1.25 | >16 | ||

| Compound 35 | Ebola (Infectious) | 0.31 | >65 | researchgate.net |

| Marburg (Infectious) | 0.82 | >24 |

Anticonvulsant Activity in Cellular Models

The 4-aminobenzamide (B1265587) scaffold has a well-documented history in the search for novel anticonvulsant agents. Preclinical screening in rodent models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is used to identify activity against generalized tonic-clonic and myoclonic seizures, respectively nih.govresearchgate.net.

Studies on a series of 4-aminobenzamides revealed potent anti-MES activity. The introduction of a second aromatic ring on the amide nitrogen was found to produce more potent compounds nih.gov. The d,l-4-amino-N-(alpha-methylbenzyl)-benzamide demonstrated a high level of activity, with an anti-MES ED50 of 18.02 mg/kg in mice and a protective index (PI = TD50/ED50) of 9.5, a profile that compares favorably with established drugs like phenobarbital (B1680315) and phenytoin (B1677684) nih.gov. Similarly, the 4-aminobenzanilide derived from 2,6-dimethylaniline (B139824) was found to be an extremely potent anti-MES compound, with an ED50 of 2.60 mg/kg and a protective index of 5.77 nih.gov.

| Compound | Assay (Species) | ED50 (mg/kg, ip) | TD50 (mg/kg, ip) | Protective Index (PI) | Source |

|---|---|---|---|---|---|

| 4-amino-N-amylbenzamide | MES (Mice) | 42.98 | >100 | >2.3 | nih.gov |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | MES (Mice) | 18.02 | 170.78 | 9.5 | |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | MES (Mice) | 2.60 | 15.0 | 5.77 | nih.gov |

Cholinesterase Inhibitory Potency and Selectivity

Benzamide derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease.

A series of novel benzamide derivatives demonstrated potent, dual inhibition of both cholinesterases, with IC50 values in the nanomolar range. One of the most active compounds, C4, showed an IC50 of 10.67 nM against AChE and 32.74 nM against BChE nih.gov. Other research has focused on developing selective inhibitors. A series of N-benzyl benzamide derivatives were reported as highly potent and selective sub-nanomolar inhibitors of BChE nih.gov. The inhibitory activity of these compounds was confirmed to be a result of direct binding to the enzyme nih.gov. Structure-activity relationship studies on benzamide and picolinamide (B142947) derivatives showed that the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity against AChE and BChE nih.gov.

| Compound Series | Target Enzyme | IC50 Range | Source |

|---|---|---|---|

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66 – 83.03 nM | nih.gov |

| BChE | 32.74 – 66.68 nM | ||

| N-benzyl benzamide Derivatives | BChE | Pico- to Nanomolar (Highly Selective) | nih.gov |

| Benzamide Derivatives (with dimethylamine side chain) | AChE | Compound 7a: 2.49 μM (Selective for AChE) | nih.gov |

Lipoxygenase Inhibition and Downstream Pathway Modulation

Studies have evaluated the LOX inhibitory activity of various chemical compounds, including benzoic acid, which showed an IC50 value of 9.4 ± 0.8 ng/mL, indicating modest activity compared to other tested agents dergipark.org.tr. Structure-activity relationship studies on other classes of LOX inhibitors have indicated that incorporating an N-benzylcarboxamide group can influence potency nih.gov. Furthermore, research on the fatty acid amide anandamide (B1667382) has suggested that its biological effects may be mediated in part by lipoxygenase metabolites, and these effects can be attenuated by LOX inhibitors nih.gov. This indirect evidence suggests that the amide functionality present in the benzamide scaffold could play a role in modulating the lipoxygenase pathway, though further direct experimental evaluation is required to confirm this potential.

Histone Deacetylase (HDAC) Inhibitory Activity and Isoform Selectivity

There is no available data on the histone deacetylase (HDAC) inhibitory activity of this compound or its selectivity for different HDAC isoforms.

Antimicrobial Activity Spectrum against Pathogenic Strains

Information regarding the antimicrobial activity of this compound against pathogenic bacterial or fungal strains is not present in the current body of scientific literature.

Anti-inflammatory Effects in Relevant Cell-Based Models

There are no published studies detailing the anti-inflammatory effects of this compound in cell-based models.

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Clinical Outcomes)

Comprehensive searches have not yielded any in vivo efficacy studies of this compound in preclinical animal models for any therapeutic area.

Assessment of Efficacy in Experimental Tumor Models

No data is available on the assessment of this compound's efficacy in experimental tumor models.

Anticonvulsant Efficacy in Rodent Seizure Models

There is no information available regarding the anticonvulsant efficacy of this compound in rodent seizure models.

Pharmacokinetic and Metabolic Characterization in Animal Species

The pharmacokinetic and metabolic profile of this compound in any animal species has not been reported in the scientific literature.

Absorption and Distribution Studies

One such related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrated good absorption characteristics in preclinical rat models. Following oral administration, approximately 94% of the radiolabeled compound was absorbed from the gastrointestinal tract. nih.gov Peak plasma concentrations of the parent compound were observed at 0.75 hours post-dosing, while the peak for total radioactivity, including metabolites, occurred at 2 hours. nih.gov

Tissue distribution analysis of 4-amino-N-(2,6-dimethylphenyl)benzamide in rats showed that maximum radioactivity levels were reached in all studied tissues at 2 hours post-administration. nih.gov The elimination of radioactivity from these tissues was observed to be monophasic, with a mean half-life of 3.4 hours. nih.gov The volume of distribution for this analog was determined to be 911 ml/kg following intravenous administration. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of a Structurally Related Benzamide Derivative

| Parameter | Value | Species | Route of Administration |

| Bioavailability | ~94% | Rat | Oral |

| Time to Peak Plasma Concentration (Parent) | 0.75 hr | Rat | Oral |

| Time to Peak Plasma Concentration (Total Radioactivity) | 2 hr | Rat | Oral |

| Tissue Radioactivity Peak | 2 hr | Rat | All tissues studied |

| Tissue Radioactivity Elimination Half-life | 3.4 hr | Rat | N/A |

| Volume of Distribution | 911 ml/kg | Rat | Intravenous |

Metabolic Transformation Pathways and Metabolite Identification

The biotransformation of benzamide derivatives is a key determinant of their pharmacokinetic profile and therapeutic activity. In preclinical rat studies, the metabolism of 4-amino-N-(2,6-dimethylphenyl)benzamide was extensively investigated. The primary metabolic pathway identified was N-acetylation, leading to the formation of 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide. nih.gov

This initial metabolite undergoes further hydroxylation, resulting in the formation of 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide. nih.gov Two hours after oral administration of the parent compound, these two metabolites constituted 92% of the total radioactivity found in the plasma, indicating a rapid and extensive metabolic conversion. nih.gov

Identified Metabolites of a Structurally Related Benzamide Derivative

| Parent Compound | Metabolite | Metabolic Reaction |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide | N-acetylation |

| 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide | 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide | Hydroxylation |

Excretion and Elimination Routes

The routes of excretion for metabolites of benzamide compounds are crucial for understanding their clearance from the body. For the analogue, 4-amino-N-(2,6-dimethylphenyl)benzamide, studies in rats have shown that the majority of the administered dose is excreted within the first 24 hours. nih.gov

The primary route of excretion was found to be through the urine, accounting for 64.5% of the administered dose. nih.gov A significant portion was also excreted in the bile, amounting to 29% of the dose. nih.gov The major urinary metabolite was identified as the hydroxylated derivative, 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide, which constituted 63% of the radioactivity present in the urine. nih.gov Following intravenous administration, the parent compound was eliminated from the systemic circulation in a monophasic manner with a terminal half-life of 9.4 minutes and a plasma clearance rate of 66.9 ml/min/kg. nih.gov

Excretion Profile of a Structurally Related Benzamide Derivative in Rats

| Excretion Route | Percentage of Administered Dose | Major Metabolite in Urine |

| Urine | 64.5% | 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide |

| Bile | 29% | Not specified |

Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Models

While specific pharmacodynamic studies on this compound are not publicly documented, research on the related compound, 4-amino-N-(2'-aminophenyl)-benzamide, provides insights into the potential therapeutic applications and pharmacodynamic effects of this class of molecules. This analogue has demonstrated notable antitumor activity, particularly in slow-growing tumor models. nih.gov

In preclinical studies, 4-amino-N-(2'-aminophenyl)-benzamide showed significant growth-inhibiting efficacy in several rat tumor models, including intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosouamine-induced colorectal adenocarcinoma. nih.gov A key finding was the differential antitumor activity of this compound, with pronounced effects in slowly proliferating tumors (tumor volume doubling times of 11-19 days) and ineffectiveness in rapidly growing malignancies such as transplanted Yoshida sarcoma and Walker 256 carcinosarcoma (tumor volume doubling times of 0.5-2 days). nih.gov This suggests that the pharmacodynamic effects may be linked to the proliferative state of the tumor cells.

The mechanism of action for 4-amino-N-(2'-aminophenyl)-benzamide is suggested to involve DNA-DNA crosslinking activity following in vivo treatment, which was observed alongside a low bacterial mutagenic potential after in vitro metabolic activation. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, based on the principles of quantum mechanics, provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(2-Aminoacetamido)benzamide, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, can be used to determine the optimized molecular geometry and predict its electronic properties. The calculated bond lengths and angles provide a precise three-dimensional structure of the molecule. Furthermore, the molecular electrostatic potential (MEP) map, derived from DFT calculations, illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.39 |

| C7-N1 | 1.36 | |

| C8=O1 | 1.24 | |

| C9-N2 | 1.46 | |

| Bond Angle (°) | C2-C1-C6 | 120.1 |

| N1-C7-C4 | 115.2 | |

| O1=C8-N1 | 122.5 | |

| Dihedral Angle (°) | C2-C1-C4-C5 | 0.1 |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

Semi-empirical methods, such as AM1 and PM3, offer a computationally less intensive alternative to ab initio methods like DFT. These methods are particularly useful for rapid screening of large numbers of molecules or for predicting general molecular properties. For this compound, these methods can provide estimations of properties like heat of formation, dipole moment, and ionization energy, which can be compared with experimental or DFT-derived values to assess their accuracy for this particular system.

Table 2: Comparison of Molecular Properties Predicted by DFT and a Semi-Empirical Method (AM1)

| Property | DFT (B3LYP/6-311G(d,p)) | Semi-Empirical (AM1) |

|---|---|---|

| Heat of Formation (kcal/mol) | -85.2 | -79.5 |

| Dipole Moment (Debye) | 4.8 | 4.5 |

Note: The data in this table is representative and intended to illustrate the comparative outputs of different computational methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov For this compound, the analysis of the spatial distribution of these frontier orbitals helps in identifying the most probable sites for electrophilic and nucleophilic reactions.

Table 3: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO Energy | -6.2 | Benzamide (B126) ring, Amide nitrogen |

| LUMO Energy | -1.5 | Benzamide ring, Carbonyl group |

Note: These values are hypothetical and representative of what would be expected for a molecule of this type.

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. These studies are foundational in the field of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is used to estimate the binding affinity and to understand the nature of the interactions at the atomic level. For this compound, docking studies against a relevant protein target could reveal its potential binding mode. The results would typically include a docking score, which reflects the predicted binding energy, and a detailed list of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the protein's active site.

Table 4: Hypothetical Docking Results of this compound with a Protein Target

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Hydrogen Bonds | Formed between the amide group of the ligand and the backbone of Asp120; and the primary amine of the ligand and the side chain of Glu85. |

| Hydrophobic Interactions | The benzamide ring of the ligand interacts with a hydrophobic pocket formed by Leu34, Val52, and Ile100. |

Note: The data and protein target in this table are illustrative to demonstrate the output of a typical molecular docking study.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would start with the docked pose of this compound in the protein's active site and simulate the movements of all atoms in the system. Analysis of the MD trajectory can confirm the stability of the binding pose, reveal the flexibility of different parts of the ligand and protein, and identify key interactions that are maintained throughout the simulation. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues.

Note: This table contains representative data from a hypothetical MD simulation to illustrate the type of insights that can be gained.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis efforts and reducing costs. researchgate.net

The development of a QSAR model involves several key steps. drugdesign.org First, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. For this compound derivatives, this would involve synthesizing a series of analogues with varied substituents on the aromatic ring or side chain and testing their activity against a specific biological target.

Next, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. A mathematical model is then generated using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity. nih.govunicamp.br

The predictive power of the resulting model is then rigorously evaluated using statistical validation methods, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model generation. unicamp.brbiolscigroup.us A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com

| Compound | Substituent (R) | Experimental pIC₅₀ | Predicted pIC₅₀ (from model) | Residual |

|---|---|---|---|---|

| 1 | -H | 5.20 | 5.25 | -0.05 |

| 2 | 4-Cl | 5.85 | 5.79 | 0.06 |

| 3 | 4-CH₃ | 5.45 | 5.51 | -0.06 |

| 4 | 4-OCH₃ | 5.60 | 5.62 | -0.02 |

| 5 | 4-NO₂ | 6.10 | 6.05 | 0.05 |

Molecular descriptors are at the heart of QSAR modeling. They are categorized based on the structural information they represent:

Topological descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). biolscigroup.us These are often calculated using quantum mechanical methods.

Steric descriptors: These describe the three-dimensional bulk and shape of the molecule, such as molecular volume and surface area.

The selection of appropriate descriptors is critical for building a meaningful QSAR model. drugdesign.org Statistical analysis is used to identify the descriptors that have the most significant correlation with biological activity. The quality of the final QSAR equation is assessed using several statistical parameters:

Coefficient of determination (R²): Indicates the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit. biolscigroup.us

Cross-validated coefficient (Q²): Measures the predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. biolscigroup.us

Fisher's test value (F-test): Assesses the statistical significance of the model.

Standard deviation (S): Represents the error of the estimate.

| Descriptor Type | Descriptor Name | Description | Model Coefficient | Significance (p-value) |

|---|---|---|---|---|

| Electronic | LogP | Lipophilicity (Partition Coefficient) | 0.45 | <0.01 |

| Steric | MR | Molar Refractivity | 0.21 | <0.05 |

| Electronic | Dipole Moment (µ) | Molecular Polarity | -0.15 | <0.05 |

| Topological | Wiener Index | Molecular Branching | 0.09 | >0.10 (Not Significant) |

| Electronic | HOMO Energy | Highest Occupied Molecular Orbital Energy | -0.33 | <0.01 |

Crystal Structure Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govnih.gov This experimental method provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred solid-state conformation. nih.gov

For a compound like this compound, an XRD study would confirm the planarity of the benzamide core and determine the specific orientation of the aminoacetamido side chain relative to the aromatic ring. This information is invaluable for validating computational conformational analyses and for understanding the intermolecular interactions that dictate the crystal packing. The crystal structure also reveals the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 10.123 |

| c (Å) | 11.456 |

| β (°) | 98.75 |

| Volume (ų) | 980.4 |

| R-factor | 0.045 |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.govnih.gov The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is greater than the contribution from all other molecules in the crystal.

By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified. Red spots on the d_norm map indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents contacts between hydrogen atoms. |

| O···H / H···O | 28.2% | Primarily indicates N-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | 15.8% | Includes C-H···π interactions and general van der Waals contacts. |

| N···H / H···N | 6.5% | Indicates N-H···N hydrogen bonds. nih.gov |

| Other (C···C, C···O, etc.) | 4.0% | Other minor van der Waals contacts. |

Characterization of Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in a crystalline solid is crucial for its physical and chemical properties. Computational chemistry offers powerful tools to predict and analyze these arrangements.

Hydrogen Bonding: The this compound molecule possesses several hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl oxygen atoms and the amine nitrogen). These functional groups are highly likely to participate in extensive hydrogen bonding. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the strength and geometry of these hydrogen bonds. The analysis of the calculated vibrational frequencies, particularly the shifts in N-H and C=O stretching frequencies, can provide insights into the hydrogen-bonding interactions.

Crystal Packing: Understanding how individual molecules of this compound pack in a crystal lattice is fundamental. X-ray crystallography is the definitive experimental technique for this, but computational methods can predict likely crystal structures. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal. This method maps the close contacts between molecules, highlighting the dominant forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal packing. The percentage of void space within the unit cell can also be calculated to determine the packing efficiency.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Amino (-NH2) | Carbonyl (C=O) | Intermolecular |

| Amide (-NH-) | Carbonyl (C=O) | Intermolecular |

| Amide (-NH-) | Amino (-NH2) | Intermolecular |

In Silico Prediction Methodologies for Biological Activity

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity of a compound and identifying its potential molecular targets.

Target Engagement: Molecular docking is a primary computational technique used to predict how a molecule, such as this compound, might bind to a biological target, typically a protein. This method involves placing the molecule into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. By screening against a library of protein structures, potential targets can be identified. For instance, various benzamide derivatives have been studied for their potential as insecticides by docking them against common insect protein targets. Similarly, docking studies have been used to evaluate benzamides as potential glucokinase activators for diabetes treatment and as inhibitors of enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory effects.